3-(4-Chlorophenyl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
3-(4-Chlorophenyl)propyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It serves as a versatile building block in the synthesis of various organic molecules with potential biological activities.
Material Science: The compound’s ability to form specific interactions with other molecules makes it a candidate for the development of functional materials.
Chemical Synthesis: It is used as a reagent in the synthesis of Tiprolisant, a medication for the treatment of excessive daytime sleepiness in adults with narcolepsy.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.
Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].
Properties
IUPAC Name |
3-(4-chlorophenyl)propyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANKSZVBOAPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.